Compound Description: This compound, denoted as 1a in the study by Samarat et al. (2019), exhibits notable antimicrobial activity. It features a central 1,3,4-oxadiazole ring linked to two acetimidamide units, each further substituted with a 4-hydroxyphenyl group.
Compound Description: Identified as 1b in the same study by Samarat et al. (2019), this compound also demonstrated significant antimicrobial potential. Its structure comprises a central 1,3,4-oxadiazole ring with various substitutions, including acetamide and ethoxyphenyl groups.
Compound Description: This compound (2a) from the research by Fawad Zahoor et al. (2019) showcases the combined presence of benzofuran, 1,3,4-oxadiazole, and acetamide moieties. Its antimicrobial activity was studied in conjunction with Laccase Catalysis.
Compound Description: This compound (2b), also studied by Fawad Zahoor et al. (2019), shares the benzofuran, 1,3,4-oxadiazole, and acetamide structural features with the previous compound, differing in the substitution on the phenyl ring. Its antimicrobial activity was also investigated in the context of Laccase Catalysis.
Compound Description: Mhaske et al. (2016) investigated the antimicrobial activity of a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives. This specific compound (3) emerged as a potent candidate within this series, demonstrating the combined presence of thiazole and 1,3,4-oxadiazole rings.
Series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole Derivatives:
Compound Description: This refers to the broader class of compounds studied by Mhaske et al. (2016), with 2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3) being a specific example. These compounds share a core structure consisting of 1,3,4-oxadiazole and thiazole rings, substituted with various aryl groups at specific positions.
Compound Description: This compound, designated as 4a, is one of the lead compounds identified by Atcha et. al. (2020) in their study on triazole-conjugated 1,3,4-oxadiazoles as potential antimicrobial agents. Its complex structure features a 1,3,4-oxadiazole ring linked to a triazole ring through an ethyl bridge and further substituted with chlorophenyl groups.
Compound Description: This compound, identified as 4b, is another lead compound from Atcha et. al. (2020)'s research on triazole-conjugated 1,3,4-oxadiazoles as antimicrobial agents. Similar to 4a, it possesses a 1,3,4-oxadiazole ring linked to a triazole ring but differs in the connecting bridge and substituents, featuring a methoxy bridge and various methoxyphenyl substitutions.
Compound Description: Designated as 4c by Atcha et. al. (2020), this compound is the third lead compound in their study on triazole-conjugated 1,3,4-oxadiazoles as antimicrobial agents. It shares the core structure of a 1,3,4-oxadiazole ring connected to a triazole ring via a methoxy bridge with 4b but incorporates different substitutions, featuring dichlorophenyl and methoxyphenyl groups.
Compound Description: Romdhane et. al. (2020) investigated 1,3,4-oxadiazole linked to benzopyrimidinones as potential antimicrobial agents. This compound (5a) emerged as a promising candidate within this series, demonstrating the combined presence of 1,3,4-oxadiazole and tetrahydroquinazolinone rings.
Compound Description: This compound, studied by Süleymanoğlu et. al. (2020), features a combination of 1,3,4-oxadiazole and triazole rings, linked through a phenyl bridge and substituted with a bromobenzyl group. Its antimicrobial properties were a key focus of the study.
Quinoxaline-Oxadiazole Hybrids (7)
Compound Description: This broad category refers to a series of compounds investigated by Patel et. al. (2018) for their antimicrobial potential. As the name suggests, these compounds feature a fusion or linkage between quinoxaline and oxadiazole ring systems, with specific structures varying based on the substitution patterns and linker groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.